molecular formula C10H12O3 B026690 Methyl 3-ethoxybenzoate CAS No. 108593-47-1

Methyl 3-ethoxybenzoate

Cat. No. B026690
M. Wt: 180.2 g/mol
InChI Key: IFLQNIVRGRISMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 3-ethoxybenzoate and related compounds involves several key steps, including esterification, carboxylation, and substitution reactions. For instance, the synthesis of methyl 2-hydroxy-4-methoxy-6-phenylbenzoate involves the treatment of methyl 6-phenyl0-resorcylate with diazomethane, highlighting the importance of diazomethane in the synthesis of ester compounds (Howarth & Harris, 1968). Another study demonstrates the novel synthesis of 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester from 4-hydroxy-3-nitrobenzoic methyl ester, showcasing the complexity and diversity in synthesizing ester derivatives (Yin Dulin, 2007).

Molecular Structure Analysis

The molecular structure of methyl 3-ethoxybenzoate and its analogs has been extensively studied through X-ray crystallography and computational methods. For example, the study of methyl 4-hydroxybenzoate provides insights into its crystal structure, demonstrating extensive intermolecular hydrogen bonding forming a 3D framework (Sharfalddin et al., 2020). This type of analysis is crucial for understanding the physical and chemical properties of the compound.

Chemical Reactions and Properties

Methyl 3-ethoxybenzoate undergoes various chemical reactions, including rearrangements, oxidation, and substitution, which significantly alter its properties. For instance, a novel thermal rearrangement of the 2-thiabicyclo[3,1,0]hex-3-ene system led to the synthesis of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate, illustrating the compound's reactivity under specific conditions (Gillespie et al., 1981).

Physical Properties Analysis

The physical properties of methyl 3-ethoxybenzoate, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are essential for its application in synthesis and material science. The experimental and computational thermochemical study of methyl n-methoxybenzoates provides insight into their structural and thermochemical properties, including combustion and vaporization enthalpies (Flores et al., 2019).

Scientific Research Applications

  • Anti-microbial Properties : Methyl 4-hydroxybenzoate, a related compound, is known for its anti-microbial properties due to its 3D framework and extensive hydrogen bonding. This makes it useful in cosmetics, personal-care products, and food preservatives (Sharfalddin et al., 2020).

  • Antiproliferative Agent : The compound 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole, which shares a similar structure, acts as a potent antiproliferative agent targeting tubulin at the colchicine binding site, leading to apoptotic cell death in cancer research (Romagnoli et al., 2008).

  • Chemical Synthesis Improvement : Optimizing the condensation of methyl 3,5-dihydroxybenzoate with certain reagents can improve yields of specific difunctional monomers, beneficial in materials science (Gibson & Nagvekar, 1997).

  • Biofilm Inhibition : 4-ethoxybenzoic acid, another related compound, inhibits Staphylococcus aureus biofilm formation and increases biofilm sensitivity to antibiotics, indicating potential applications in anti-pathogenic and anti-biofilm strategies for medical treatments (Campbell et al., 2020).

  • Pharmaceuticals and Cosmetics : Methyl paraben, chemically related, is a safe and non-toxic preservative used in foods, drugs, and cosmetics. However, it may have potential contact sensitivity and allergenicity (Soni et al., 2002).

  • Anticoccidial Activity : 4-amino-2-ethoxybenzoic acid and its derivatives show potent anticoccidial activity, which is significant in the field of parasitology (Rogers et al., 1964).

  • Photoprotection in Materials : Phenolic-type stabilizers like methyl 2-methoxybenzoate can act as singlet molecular oxygen generators and quenchers, beneficial for photoprotected materials degradation in materials science (Soltermann et al., 1995).

Safety And Hazards

Methyl 3-ethoxybenzoate is labeled with the GHS07 pictogram . The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin with plenty of soap and water in case of contact, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

methyl 3-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7-9)10(11)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLQNIVRGRISMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390853
Record name methyl 3-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-ethoxybenzoate

CAS RN

108593-47-1
Record name methyl 3-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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